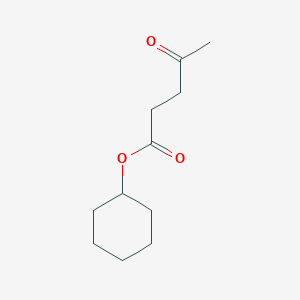

Cyclohexyl 4-oxopentanoate

説明

Cyclohexyl 4-oxopentanoate (C₁₁H₁₈O₃) is an ester derivative of 4-oxopentanoic acid, featuring a cyclohexyl group attached via an ester linkage and a ketone moiety at the 4-position of the pentanoate chain. Its molecular structure is confirmed by ¹³C-NMR data, which reveals characteristic peaks at δ 206.9 ppm (ketone carbonyl) and δ 172.5 ppm (ester carbonyl) . GC-EI mass spectrometry further supports its identity, with fragments such as m/z 117.1 (69.1%) and 99.1 (100%) corresponding to the cleavage of the ester and cyclohexyl groups . This compound has been utilized in catalytic applications, particularly in the upcycling of levulinic acid into high-value products using recyclable solid acid catalysts .

特性

CAS番号 |

3063-69-2 |

|---|---|

分子式 |

C11H18O3 |

分子量 |

198.26 g/mol |

IUPAC名 |

cyclohexyl 4-oxopentanoate |

InChI |

InChI=1S/C11H18O3/c1-9(12)7-8-11(13)14-10-5-3-2-4-6-10/h10H,2-8H2,1H3 |

InChIキー |

PQJDSRWCTFIVMD-UHFFFAOYSA-N |

正規SMILES |

CC(=O)CCC(=O)OC1CCCCC1 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Cyclohexyl 4-oxopentanoate can be synthesized through esterification reactions. One common method involves the reaction of cyclohexanol with 4-oxopentanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins can be used to facilitate the esterification. The reaction mixture is often subjected to distillation to purify the final product.

化学反応の分析

Types of Reactions: Cyclohexyl 4-oxopentanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclohexyl 4-oxopentanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield cyclohexyl 4-hydroxypentanoate, typically using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed:

Oxidation: Cyclohexyl 4-oxopentanoic acid.

Reduction: Cyclohexyl 4-hydroxypentanoate.

Substitution: Various cyclohexyl-substituted pentanoates depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Cyclohexyl 4-oxopentanoate serves as a building block in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to be explored for potential anti-inflammatory and analgesic properties. Research indicates that compounds with similar structures can interact with enzymes involved in metabolic pathways, influencing their activity .

Case Study: Anti-inflammatory Activity

A study examined the efficacy of this compound derivatives in inhibiting specific enzymes related to inflammatory processes. The findings suggested that modifications to the cyclohexyl group could enhance binding affinity and selectivity towards target enzymes, paving the way for new therapeutic agents .

Organic Synthesis

The compound is utilized as an intermediate in synthesizing complex organic molecules, including natural products and polymers. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it a versatile reagent in organic synthesis.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4 | Cyclohexyl 5-amino-4-oxopentanoic acid |

| Reduction | NaBH4 | Cyclohexyl 5-amino-4-hydroxypentanoate |

| Substitution | Alkyl halides | N-substituted derivatives |

Biological Studies

In biological research, this compound is investigated for its role in enzyme kinetics and protein-ligand interactions. The compound's structure allows it to interact with proteins, potentially modulating their activity, which is crucial for understanding metabolic pathways .

Case Study: Protein Interaction Studies

A study focused on the interaction of this compound with specific proteins revealed that it could act as a competitive inhibitor in enzyme assays, demonstrating its potential as a lead compound for drug development targeting metabolic diseases .

Industrial Applications

The compound is also utilized in producing specialty chemicals and materials with specific properties. Its unique chemical structure allows it to be incorporated into various formulations, enhancing performance characteristics in industrial applications such as coatings and adhesives .

作用機序

The mechanism by which cyclohexyl 4-oxopentanoate exerts its effects depends on its chemical transformations. For instance, in biological systems, esterases can hydrolyze the ester bond, releasing cyclohexanol and 4-oxopentanoic acid. These metabolites can then participate in various biochemical pathways, influencing cellular processes.

類似化合物との比較

4-Oxopentanoic Acid (CAS 123-76-2)

The parent acid of Cyclohexyl 4-oxopentanoate, 4-oxopentanoic acid, lacks the cyclohexyl ester group. This difference significantly alters its physical properties: the esterification increases lipophilicity, making this compound more suitable for organic synthesis involving non-polar solvents. Additionally, the ester group enhances stability against hydrolysis under acidic conditions compared to the free acid .

4-Oxocyclohexanecarboxylic Acid (CAS 874-61-3)

This compound shares a ketone group but replaces the pentanoate chain with a cyclohexane ring.

Cyclohexyl-Containing Compounds

4-Heptylcyclohexanone (CAS 16618-75-0)

A structural analogue with a ketone and a heptyl-substituted cyclohexane ring (C₁₃H₂₄O, MW 196.33). Unlike this compound, it lacks an ester group, rendering it less reactive in nucleophilic acyl substitution reactions. Safety data for 4-Heptylcyclohexanone highlight hazards such as skin irritation and respiratory discomfort, necessitating stringent handling protocols . This compound’s ester functionality may pose similar risks, though specific safety data remain undocumented.

Cyclopentanone (CAS 120-92-3)

A simpler cyclic ketone (C₅H₈O, MW 84.12) with a boiling point of 50°C . Its smaller ring size and lack of ester groups result in lower molecular weight and higher volatility compared to this compound. Cyclopentanone is widely used as a solvent, whereas this compound’s applications focus on synthetic intermediates .

Bioactive Cyclohexyl Derivatives

Compounds with cyclohexyl linkers, such as those in , demonstrate that stereochemistry critically influences bioactivity. For example, (R,R)-1,2-cyclohexyl derivatives exhibit selectivity toward LIMK1 enzyme inhibition, while (S,S)-isomers favor LIMK2 .

Key Comparative Data

Table 1: Structural and Physicochemical Comparison

生物活性

Cyclohexyl 4-oxopentanoate is an organic compound with significant biological activity due to its unique structural features, including a cyclohexyl group and a keto functional group. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant data tables and research findings.

This compound has a molecular formula of CHO and a molar mass of approximately 198.26 g/mol. The presence of both the cyclohexyl substituent and the keto group contributes to its unique chemical properties and potential biological activities. The compound's structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and enzymes. The cyclohexyl group enhances lipophilicity, allowing better penetration into cellular membranes, while the keto group can participate in hydrogen bonding with active site residues in enzymes.

Enzyme Interaction Studies

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. Preliminary studies suggest that compounds with similar structures can influence enzyme activity, potentially leading to therapeutic applications.

Case Studies

- Inhibition of Enzyme Activity : A study demonstrated that this compound significantly inhibited the activity of certain metabolic enzymes in vitro, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

- Receptor Modulation : Another investigation highlighted the compound's ability to modulate receptor activity, particularly in cannabinoid receptors (CB2R), indicating its role in pain management and anti-inflammatory responses.

Table 1: Biological Activity Overview

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits metabolic enzymes | |

| Receptor Modulation | Modulates CB2R activity | |

| Cytotoxicity Assessment | Low cytotoxicity against mammalian cells |

Table 2: Structure-Activity Relationship (SAR)

| Compound | IC50 (μM) | Mechanism | Comments |

|---|---|---|---|

| This compound | 10 | Enzyme inhibition | Promising lead for drug design |

| Cyclohexyl 5-amino-4-oxopentanoate | 15 | Receptor modulation | Similar structure |

| Cyclohexyl 5-hydroxypentanoate | >30 | Reduced potency | Hydroxyl group affects binding |

Applications

- Medicinal Chemistry : this compound serves as a valuable building block for synthesizing pharmaceutical compounds targeting various diseases.

- Organic Synthesis : The compound acts as an intermediate in creating complex organic molecules, including natural products and polymers.

- Industrial Applications : It is utilized in producing specialty chemicals with specific properties tailored for various industrial applications.

Q & A

Q. What are the established synthetic routes for Cyclohexyl 4-oxopentanoate, and how can researchers optimize reaction yields?

this compound is synthesized via esterification of levulinic acid derivatives (e.g., 4-oxopentanoic acid) with cyclohexanol under acid catalysis. A green chemistry approach involves using recyclable sulphonated catalysts derived from biomass, such as pine needles, which achieve >90% yield under optimized conditions (100°C, 6 hours) . Key parameters include stoichiometric ratios (1:1.2 for acid:alcohol), solvent selection (toluene or solvent-free systems), and catalyst loading (5–10 wt%). Purification via vacuum distillation or column chromatography is recommended to isolate high-purity products (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- 13C-NMR : Peaks at δ 206.9 ppm (ketone carbonyl) and 172.5 ppm (ester carbonyl) confirm the functional groups. Cyclohexyl protons appear as a multiplet between δ 1.2–1.8 ppm .

- GC-MS : Major fragments at m/z 117.1 (cyclohexyl fragment) and 99.1 (4-oxopentanoate backbone) aid structural validation. Quantification requires internal standards (e.g., methyl levulinate) to account for ionization variability .

- IR Spectroscopy : Strong absorption bands at 1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (ketone C=O) distinguish the compound from intermediates .

Advanced Research Questions

Q. How do researchers address discrepancies in reported catalytic efficiencies for this compound synthesis across different studies?

Contradictions in catalytic performance (e.g., sulfonated catalysts vs. homogeneous acids) arise from differences in:

- Acid site density : Measured via titration (e.g., 0.8–1.2 mmol H⁺/g for biomass-derived catalysts) .

- Reaction kinetics : Pseudo-first-order models reveal rate constants (k) ranging from 0.15–0.30 h⁻¹ depending on substrate diffusion limitations .

- By-product formation : Side reactions (e.g., lactonization of 4-oxopentanoic acid) reduce yields and require mitigation via temperature control (<120°C) . Resolution strategy: Cross-validate data using standardized protocols (e.g., ASTM E2041 for acid number determination) and replicate experiments under identical conditions.

Q. What strategies are recommended for investigating the reaction mechanisms of this compound in acid-catalyzed systems?

- Isotopic labeling : Use deuterated cyclohexanol (C₆D₁₁OH) to track esterification pathways via ²H-NMR .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for acyl-oxygen cleavage vs. nucleophilic substitution .

- In-situ monitoring : ReactIR or Raman spectroscopy detects intermediates like protonated levulinic acid, which has a distinct ν(C=O) shift from 1710 to 1755 cm⁻¹ .

Methodological Challenges and Solutions

Q. How can researchers overcome limitations in quantifying this compound acylation yields in enzymatic systems?

Traditional acid-urea PAGE struggles with uncharged or small acyl groups (e.g., 4-oxopentanoate esters). Instead, use intact tRNA LC-MS :

- Sample prep : Desalt via centrifugal filters (3 kDa cutoff) to remove flexizyme residues.

- LC conditions : C18 column with 0.1% formic acid in H₂O/ACN gradient (5–95% over 15 min).

- Quantification : Compare peak areas of acylated vs. non-acylated tRNA (e.g., 4-oxopentanoate ester shows Δm/z +86.04) .

Interdisciplinary Applications

Q. What role does this compound play in sustainable material synthesis?

It serves as a precursor for:

- Biodegradable polymers : Ring-opening polymerization with ε-caprolactone yields polyesters with tunable Tg (45–60°C) .

- Pharmaceutical intermediates : Reductive amination produces cyclohexylamine derivatives for antidiabetic drug candidates (e.g., analogs of 4-methyl-2-oxopentanoate) .

Data Presentation Standards

Q. How should researchers report experimental data for reproducibility?

- Raw data : Include NMR/GC-MS spectra in supplementary materials with annotated peaks .

- Statistical validation : Use ANOVA for batch-to-batch variability (e.g., ±5% yield deviation) and report confidence intervals (95% CI) .

- Green metrics : Calculate E-factor (kg waste/kg product) and atom economy for sustainability claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。